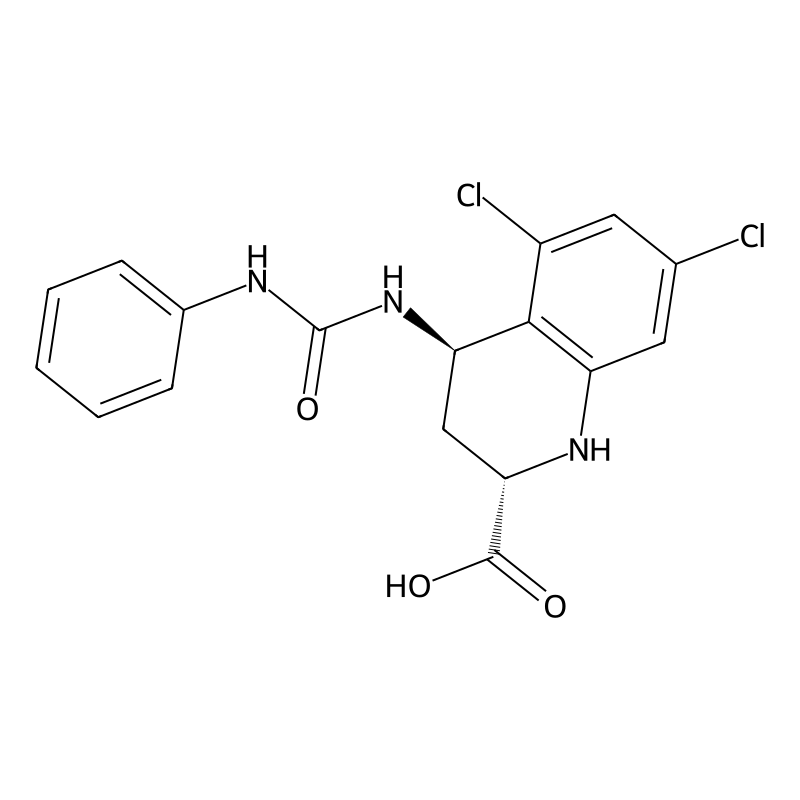

L-689,560

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Scientific literature databases like Google Scholar: and ScienceDirect: don't yield any results for this specific compound.

- Chemical databases like PubChem: or Chemical Abstracts Service: don't contain entries for this compound either.

This lack of information suggests that 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is either a very new compound or one that hasn't been explored for its scientific research potential yet.

Future Research Directions

While there's no current research on this specific molecule, its structure offers interesting possibilities for future scientific exploration. Here are some potential areas of investigation:

- Medicinal Chemistry: The core structure of the molecule contains a tetrahydroquinoline ring, which is a common scaffold found in many biologically active molecules. Researchers might explore if this compound exhibits any medicinal properties.

- Material Science: The presence of the carboxylic acid group suggests potential applications in polymer chemistry or as a ligand in coordination chemistry.

L-689,560 is a highly potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, specifically targeting the GluN1 subunit. Its chemical designation is trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline. This compound has garnered attention for its ability to modulate glutamatergic signaling in the central nervous system, which is crucial for various neurological functions and implicated in several disorders.

L-689,560 exhibits significant antagonistic activity at NMDA receptors, particularly those composed of GluN1 and GluN3 subunits. It operates by preventing glycine from binding to the GluN1 subunit, thus modulating receptor activation and desensitization properties. Research indicates that L-689,560 can enhance current responses from GluN1/GluN3 receptors but does so less effectively compared to other antagonists like CGP-78608. This unique profile suggests that L-689,560 may interact with NMDA receptors in a manner distinct from other competitive antagonists .

The primary synthesis method for L-689,560 involves:

- Reissert-Type Reaction: A key step where quinoline derivatives undergo acylation followed by cyanation.

- Stereoselective Reduction: The resulting enamine is reduced to yield the final product with high enantiomeric purity.

- Recrystallization: To purify the compound post-synthesis.

This method allows for efficient production while maintaining high yields and enantioselectivity .

L-689,560 is primarily used in research settings to study NMDA receptor function and its role in neurological processes. Its antagonistic properties make it valuable for investigating conditions such as:

- Neurodegenerative Diseases: Understanding mechanisms in diseases like Alzheimer's and Parkinson's.

- Psychiatric Disorders: Exploring its potential effects on conditions such as schizophrenia and depression.

- Pain Management: Investigating its role in modulating pain pathways in the central nervous system.

Studies have shown that L-689,560 interacts selectively with NMDA receptors, influencing their activation dynamics. It has been observed to prevent desensitization of GluN1/GluN3 receptors but does not enhance glycine responses as effectively as some other antagonists. This suggests that L-689,560 may induce unique conformational changes in the receptor that affect its signaling properties .

Several compounds exhibit similar pharmacological profiles to L-689,560, primarily as NMDA receptor antagonists. Here are some notable examples:

| Compound Name | Chemical Structure Description | Unique Features |

|---|---|---|

| CGP-78608 | A competitive antagonist specific for GluN1 subunits | Higher efficacy at GluN3 compared to L-689,560 |

| Memantine | Uncompetitive antagonist with a broader receptor profile | Used clinically for Alzheimer's disease |

| Ketamine | Non-selective NMDA antagonist with rapid antidepressant effects | Rapid onset of action; also acts on opioid receptors |

L-689,560 is unique due to its selective binding affinity for GluN1 over GluN3 subunits and its specific modulation of receptor desensitization dynamics .

Through these insights into L-689,560's structure, synthesis methods, biological activity, and interactions within the NMDA receptor system, it becomes evident that this compound plays a significant role in advancing our understanding of glutamatergic signaling and its implications in various neurological conditions.